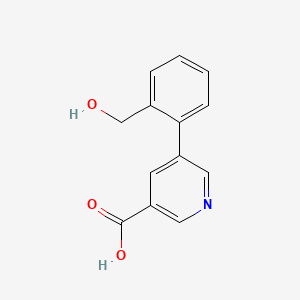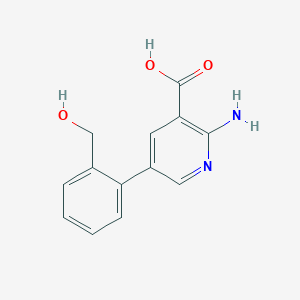
5-(2-Hydroxymethylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxymethylphenyl)picolinic acid (HMPA) is a hydrophilic organic acid with a molecular weight of 166.2 g/mol. It is an important intermediate in the synthesis of pharmaceuticals and has been used in various scientific research applications.
科学的研究の応用
5-(2-Hydroxymethylphenyl)picolinic acid, 95% has been used in various scientific research applications such as cell culture, drug delivery, and gene expression. It has been used as a stabilizing agent in cell culture media, as a solubilizing agent in drug delivery systems, and as a gene expression enhancer in gene therapy. 5-(2-Hydroxymethylphenyl)picolinic acid, 95% has also been used as a chelating agent for metal ions in aqueous solutions and as a corrosion inhibitor for metal surfaces.
作用機序
5-(2-Hydroxymethylphenyl)picolinic acid, 95% is known to act as a chelator for metal ions in aqueous solutions. It binds to metal ions such as calcium, zinc, and magnesium and forms stable complexes. These complexes are then taken up by cells, where they are used for various metabolic processes. 5-(2-Hydroxymethylphenyl)picolinic acid, 95% also acts as a solubilizing agent for drugs, allowing them to be more easily absorbed by cells.
Biochemical and Physiological Effects
5-(2-Hydroxymethylphenyl)picolinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been found to increase the production of nitric oxide, which is involved in various physiological processes such as vasodilation and platelet aggregation. It has also been shown to increase the production of prostaglandins, which are involved in inflammation and pain. Additionally, 5-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to reduce the levels of free radicals in cells, which can be beneficial in reducing oxidative stress.
実験室実験の利点と制限
5-(2-Hydroxymethylphenyl)picolinic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is easy to synthesize. Additionally, it is relatively non-toxic and does not have any known side effects. On the other hand, 5-(2-Hydroxymethylphenyl)picolinic acid, 95% is not very soluble in water and can be difficult to work with. Furthermore, it can be difficult to obtain in large quantities.
将来の方向性
5-(2-Hydroxymethylphenyl)picolinic acid, 95% has a wide range of potential applications in various scientific research areas. It has been found to have anti-inflammatory and antioxidant properties, which could be explored further for potential therapeutic applications. Additionally, it could be used as a chelating agent for metals in aqueous solutions, as a solubilizing agent for drugs, and as a gene expression enhancer in gene therapy. It could also be used to study the effects of metal ions on cellular processes. Finally, 5-(2-Hydroxymethylphenyl)picolinic acid, 95% could be used as a corrosion inhibitor for metal surfaces.
合成法
5-(2-Hydroxymethylphenyl)picolinic acid, 95% can be synthesized from the reaction of 2-hydroxy-5-methylbenzaldehyde and pyridine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70-80°C for a period of 5-6 hours. The resulting product is then purified by recrystallization and dried to obtain a white crystalline powder.
特性
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)9-5-6-12(13(16)17)14-7-9/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVKYMIULIPFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














